molecular formula C9H13N2Na2O9P+2 B12658089 2'-Uridylic acid, disodium salt CAS No. 42829-43-6

2'-Uridylic acid, disodium salt

Cat. No.: B12658089
CAS No.: 42829-43-6
M. Wt: 370.16 g/mol
InChI Key: ZMQVLPSOJNNFFH-WFIJOQBCSA-N
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Description

It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used in scientific research due to its involvement in RNA synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Uridylic acid, disodium salt involves several steps. One common method includes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, which is then converted to its disodium salt form . Another method involves mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water, followed by the addition of acid or acid anhydride. The reaction mixture is then crystallized and filtered to obtain the final product .

Industrial Production Methods

Industrial production of 2’-Uridylic acid, disodium salt typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2’-Uridylic acid, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various nucleotide derivatives .

Scientific Research Applications

2’-Uridylic acid, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Uridylic acid, disodium salt involves its conversion to uridine triphosphate (UTP) through phosphorylation. UTP then participates in various biochemical pathways, including RNA synthesis and glycogen synthesis. The compound targets enzymes such as orotidylate decarboxylase and uridine-cytidine kinase, which are involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

    Cytidine monophosphate (CMP): Similar in structure but contains cytosine instead of uracil.

    Adenosine monophosphate (AMP): Contains adenine instead of uracil.

    Guanosine monophosphate (GMP): Contains guanine instead of uracil.

Uniqueness

2’-Uridylic acid, disodium salt is unique due to its specific involvement in RNA synthesis and its role as a precursor for other uridine derivatives. Its ability to participate in various biochemical pathways makes it a valuable compound in scientific research .

Properties

CAS No.

42829-43-6

Molecular Formula

C9H13N2Na2O9P+2

Molecular Weight

370.16 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/t4-,6-,7-,8-;;/m1../s1

InChI Key

ZMQVLPSOJNNFFH-WFIJOQBCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na+].[Na+]

Origin of Product

United States

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